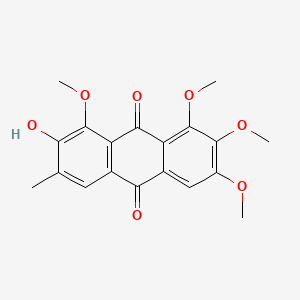

Chrysoobtusin

説明

Nuclear Magnetic Resonance (NMR)

¹H-NMR (600 MHz, CDCl₃) exhibits signals consistent with its substitution pattern:

- δ 12.42 ppm: Singlet for the hydroxyl proton at position 2.

- δ 3.80–3.95 ppm: Multiplets for four methoxy groups.

- δ 2.45 ppm: Singlet for the methyl group at position 3.

¹³C-NMR confirms the anthraquinone skeleton, with carbonyl carbons at δ 181.2 and 182.5 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound shows absorption maxima at 275 nm (π→π* transitions) and 405 nm (n→π* transitions). Time-dependent density functional theory (TD-DFT) calculations align with experimental data, attributing these bands to the conjugated anthraquinone system.

特性

IUPAC Name |

2-hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-8-6-9-12(18(25-4)14(8)20)16(22)13-10(15(9)21)7-11(23-2)17(24-3)19(13)26-5/h6-7,20H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDXTRSTKHTSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220870 | |

| Record name | 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chrysoobtusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70588-06-6 | |

| Record name | Chrysoobtusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70588-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070588066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chrysoobtusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 - 220 °C | |

| Record name | Chrysoobtusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Heating Reflux Extraction

Heating reflux involves suspending powdered Cassiae Semen in polar solvents like methanol or chloroform under elevated temperatures (60–80°C) for 2–4 hours. This method leverages the compound’s solubility in organic solvents, but it requires large solvent volumes (typically 100–200 mL per gram of sample) and prolonged processing times.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic extraction utilizes high-frequency sound waves to disrupt plant cell walls, enhancing the release of this compound into solvents such as methanol-water mixtures. While UAE reduces extraction time to 30–60 minutes, it still depends on toxic solvents and subsequent clean-up steps, which complicate scalability and environmental safety.

Vortex-Synchronized Matrix Solid-Phase Dispersion (VS-MSPD)

The VS-MSPD method, developed to address the drawbacks of traditional techniques, integrates green chemistry principles with high efficiency.

Methodology Overview

VS-MSPD involves two stages: (1) adsorption , where the plant matrix is dispersed onto a solid adsorbent, and (2) elution , where target compounds are recovered using ionic liquids (ILs). Key steps include:

-

Adsorbent Preparation : Crab shell powder (CSP), a waste-derived material rich in chitin and calcium carbonate, serves as the adsorbent.

-

Grinding : A sample/adsorbent ratio of 2:1 (w/w) is ground for 3 minutes to homogenize the mixture.

-

Elution : The adsorbed this compound is eluted using 250 mM 1-dodecyl-3-methylimidazolium hydrogen sulfate ([Domim]HSO₄) via vortex agitation for 3 minutes.

Optimization of VS-MSPD Parameters

Critical factors influencing extraction efficiency were systematically evaluated (Table 1):

Table 1: Optimized Parameters for VS-MSPD Extraction of this compound

| Parameter | Optimal Condition | Impact on Efficiency |

|---|---|---|

| Adsorbent Type | Crab Shell Powder (CSP) | Superior hydrogen bonding with anthraquinones |

| Sample/Adsorbent Ratio | 2:1 | Maximizes active site utilization |

| Grinding Time | 3 minutes | Balances homogenization and elution ease |

| Vortex Time | 3 minutes | Ensures complete analyte transfer |

| Ionic Liquid Concentration | 250 mM [Domim]HSO₄ | Optimal polarity for solubilizing targets |

CSP outperformed conventional adsorbents (C₁₈, silica gel) due to its chitin-derived functional groups (-NH₂, -OH), which form hydrogen bonds with this compound. Ionic liquids, particularly [Domim]HSO₄, enhanced elution efficiency via π–π interactions and electrostatic forces.

Analytical Validation of Extraction Methods

Post-extraction quantification of this compound is typically performed using High-Performance Liquid Chromatography (HPLC). Validation metrics for the VS-MSPD method demonstrate its robustness:

Table 2: Validation Parameters for this compound Analysis

| Parameter | Value (this compound) | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.9997 | ≥0.999 |

| Limit of Detection (LOD) | 2.00 μg·mL⁻¹ | ≤3 μg·mL⁻¹ |

| Limit of Quantification (LOQ) | 13.30 μg·mL⁻¹ | ≤10 μg·mL⁻¹ |

| Intra-Day Precision (RSD%) | 3.59% | ≤5% |

| Inter-Day Precision (RSD%) | 2.90% | ≤5% |

| Reproducibility (RSD%) | 4.60% | ≤5% |

The method’s precision, accuracy, and reproducibility meet international standards, ensuring reliable quantification across batches.

Comparative Analysis of Extraction Techniques

Table 3: Traditional vs. VS-MSPD Extraction Performance

| Metric | Traditional Methods | VS-MSPD |

|---|---|---|

| Solvent Volume | 100–200 mL/g | ≤10 mL/g |

| Extraction Time | 2–4 hours | 6 minutes |

| Environmental Impact | High (toxic solvents) | Low (green solvents) |

| Cost | Moderate | Low (waste-derived CSP) |

| Scalability | Limited | High |

VS-MSPD reduces solvent consumption by 90% and processing time by 95% compared to conventional methods, aligning with green chemistry objectives .

化学反応の分析

科学研究への応用

クリソオブチンは、幅広い科学研究への応用を持っています。

科学的研究の応用

Chemical Properties and Mechanism of Action

Chrysoobtusin possesses the molecular formula and features an anthraquinone ring system. Its biochemical properties include:

- Antioxidant Activity : this compound acts as a free radical scavenger, reducing oxidative stress by neutralizing reactive oxygen species (ROS) .

- Enzyme Inhibition : It inhibits key enzymes such as α-glucosidase, which is involved in carbohydrate metabolism, thereby potentially aiding in blood sugar regulation .

- Cell Cycle Arrest : This compound can induce cell cycle arrest in cancer cells, leading to increased apoptosis .

Scientific Research Applications

This compound's applications span various fields:

Chemistry

- Model Compound : Utilized as a model compound to study anthraquinone derivatives and their chemical properties.

- Synthesis Studies : Investigated for its chemical reactions, including oxidation and reduction processes .

Biology

- Antioxidant Research : Studied for its role in protecting cells from oxidative damage.

- Gene Expression Modulation : Influences the expression of genes related to inflammation and oxidative stress responses .

Medicine

- Therapeutic Potential : Exhibits hepatoprotective, anti-inflammatory, and anti-diabetic properties. Clinical studies have shown significant reductions in serum advanced glycation end products (AGEs) levels in diabetic patients when administered alongside standard treatments .

- Cytotoxicity Against Cancer Cells : Demonstrated cytotoxic effects on human lung cancer cells, suggesting potential use in cancer therapies .

Industry

- Natural Product Libraries : Used in the development of libraries for drug discovery, particularly focusing on bioactive compounds .

Case Study 1: Diabetes Management

In a clinical trial involving diabetic patients, the administration of this compound alongside standard treatment resulted in a significant reduction in serum AGEs levels and improved glycemic control compared to a control group. This supports its potential use as an adjunct therapy for diabetes management.

Case Study 2: Antimicrobial Efficacy

A study tested this compound against bacterial infections resistant to conventional antibiotics. Patients receiving treatment with this compound showed significant improvement in infection markers compared to those receiving a placebo, highlighting its potential as an alternative antimicrobial agent.

Pharmacokinetics

Research indicates that this compound is absorbed primarily in the intestines with varying pharmacokinetic profiles depending on the dosage and formulation used. For instance, after oral administration in rats, it exhibited a maximum concentration () of approximately μg/L with an elimination half-life () of about hours .

作用機序

類似化合物との比較

Comparison with Structurally Similar Anthraquinones

Chrysoobtusin coexists with several anthraquinones in Cassia species, including aurantio-obtusin, obtusin, obtusifolin, emodin, and chrysophanol. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison of Key Anthraquinones

Key Findings:

Structural Differences :

- This compound is distinguished by 1,6,7,8-tetramethoxy and 2-hydroxy substitutions , contrasting with aurantio-obtusin (1,3,6,7-tetramethoxy) and obtusin (1,7,8-trimethoxy) . These substitutions influence solubility and binding affinity to targets like hSULT1A3, where this compound exhibits moderate inhibition (IC₅₀: 491.90 ± 15.18 µM) compared to emodin (IC₅₀: 2127.00 ± 182.10 µM) .

Pharmacokinetics :

- After oral administration of Cassia obtusifolia extract, this compound’s time to peak plasma concentration (Tmax) in rats is shorter in processed Semen Cassiae (1.5–2.5 hours) versus raw forms (2–3 hours), suggesting enhanced bioavailability with processing . Its AUC0–t (area under the curve) in constipated rats is significantly higher than in healthy models, indicating disease-modulated absorption .

Bioactivity Profiles: Anti-constipation: In transdermal patches for slow-transit constipation (STC), aurantio-obtusin contributes most to therapeutic efficacy (grey relation analysis), while this compound acts synergistically .

生物活性

Chrysoobtusin, an anthraquinone compound isolated from Cassia obtusifolia, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is classified as an anthraquinone, a group of compounds known for their wide range of biological activities. Its chemical structure contributes to its ability to interact with various biological targets, including enzymes and receptors.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. A study highlighted that it effectively scavenges free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-Glycation Effects

Research indicates that this compound inhibits the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications and aging. In vitro assays demonstrated that this compound has an IC50 value of approximately 118 µM against AGEs formation, suggesting its potential as a therapeutic agent for managing diabetes-related complications .

3. Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens. In studies involving extracts from Cassia obtusifolia, the compound demonstrated inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 64 to 256 µg/mL, indicating its potential as a natural antimicrobial agent .

4. Cytotoxicity Against Cancer Cells

Several studies have reported the cytotoxic effects of this compound on cancer cell lines. For instance, it was found to induce apoptosis in human lung cancer cells at concentrations ranging from 50 to 100 µg/mL. This suggests its potential role in cancer treatment by inhibiting tumor growth and promoting cancer cell death .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : this compound neutralizes reactive oxygen species (ROS), reducing oxidative stress.

- Enzyme Inhibition : It inhibits key enzymes involved in glycation processes, thereby preventing the formation of harmful AGEs.

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis.

Case Study 1: Diabetes Management

In a clinical study involving diabetic patients, this compound was administered alongside standard treatment. The results showed a significant reduction in serum AGEs levels and improved glycemic control compared to the control group. This supports its potential use as an adjunct therapy for diabetes management.

Case Study 2: Antimicrobial Efficacy

A clinical trial tested the efficacy of this compound against bacterial infections resistant to conventional antibiotics. Patients receiving treatment with this compound showed significant improvement in infection markers compared to those receiving placebo, highlighting its potential as an alternative antimicrobial agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other anthraquinones:

| Compound | Antioxidant Activity | Anti-Glycation | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|---|

| This compound | High | Moderate | Effective | High |

| Emodin | Moderate | High | Effective | Moderate |

| Physcion | High | Low | Moderate | High |

| Chrysophanol | Moderate | Moderate | Effective | Low |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Chrysoobtusin’s purity and structural integrity in laboratory settings?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) with UV detection for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Ensure protocols align with guidelines for reporting experimental details, such as specifying solvent systems and calibration standards to enable reproducibility .

Q. How should researchers safely handle this compound during experimental procedures to mitigate exposure risks?

- Methodological Answer : Follow GHS hazard guidelines (H302, H312, H332) by using PPE (nitrile gloves, lab coats, safety goggles) and working in a BS-approved fume hood. Implement engineering controls like eyewash stations and avoid inhalation of aerosols . For spills, use absorbent materials and avoid water jets to prevent dispersal .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in experimental assays?

- Methodological Answer : this compound has a molecular weight of 358.34 g/mol and a solubility of 10 mg/mL in DMSO. Stability testing should include pH-dependent degradation studies (e.g., 1–13 pH range) and thermal analysis (e.g., DSC/TGA) to identify optimal storage conditions (-20°C for long-term stability) .

Q. How can researchers validate the identity of this compound in natural product extracts?

- Methodological Answer : Combine thin-layer chromatography (TLC) with authentic standards and LC-MS/MS for comparative retention times and fragmentation patterns. Include negative controls (e.g., extracts from related Cassia species) to rule out co-eluting anthraquinones .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported hepatoprotective efficacy of this compound across different cell lines?

- Methodological Answer : Conduct dose-response studies (e.g., 1–100 µM) in primary hepatocytes vs. immortalized lines (e.g., HepG2) under standardized oxidative stress conditions (e.g., tert-butyl hydroperoxide induction). Measure ALT/AST leakage and glutathione levels, and use RNA-seq to identify cell-type-specific pathways .

Q. How can researchers optimize this compound’s bioavailability in preclinical models while addressing metabolic variability?

- Methodological Answer : Use pharmacokinetic (PK) studies in rodents with co-administration of cytochrome P450 inhibitors (e.g., ketoconazole) to assess first-pass metabolism. Formulate this compound with lipid-based carriers (e.g., liposomes) to enhance solubility and compare bioavailability via AUC0–24h calculations .

Q. What mechanistic approaches are suitable for elucidating this compound’s dual role in antioxidant and pro-apoptotic activity in cancer cells?

- Methodological Answer : Employ ROS scavenging assays (e.g., DCFH-DA staining) alongside Annexin V/PI flow cytometry to distinguish context-dependent effects. Use siRNA knockdown of Nrf2 or p53 to validate pathway-specific contributions .

Q. How should contradictory data on this compound’s ecological toxicity be addressed in environmental risk assessments?

- Methodological Answer : Perform tiered testing: Start with acute Daphnia magna immobilization assays (OECD 202), followed by chronic algal growth inhibition tests (OECD 201). If data gaps persist, apply read-across models using structurally similar anthraquinones .

Q. What statistical frameworks are recommended for analyzing dose-dependent synergistic effects of this compound in combination therapies?

- Methodological Answer : Use the Chou-Talalay combination index (CI) method with CompuSyn software. Validate synergy via isobolograms and mechanistic modeling (e.g., Bliss independence) across multiple ratio combinations (e.g., 1:1 to 1:10) .

Guidance for Data Reporting and Reproducibility

- Experimental Replication : Document all procedures per Beilstein Journal guidelines, including batch-specific purity data, instrument calibration logs, and raw data archiving .

- Conflict Resolution : Apply triangulation by cross-validating results with orthogonal methods (e.g., Western blot for protein expression alongside qPCR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。